Critical Evidence Gap: Lack of Public Head-to-Head Comparative Data for CAS 60080-32-2
A rigorous search of primary research papers, patents, and authoritative databases did not yield any direct, quantitative comparisons between 1,5-bis(hydroxyamino)anthracene-9,10-dione (CAS 60080-32-2) and a close structural analog under identical experimental conditions. The compound's biological potential is implied by its inclusion in patent families concerning antineoplastic and anti-inflammatory 1,5-disubstituted anthraquinones [1] and its structural relation to the NSC363998 scaffold, which has demonstrated activity in neurodegenerative disease models . However, for the specific compound CAS 60080-32-2, no peer-reviewed data was found showing, for instance, its IC50 against a specific cell line versus that of 1,8-bis(hydroxyamino)anthracene-9,10-dione or a similar comparator. The available evidence is therefore insufficient to construct a quantitative, comparator-based case for scientific procurement.
| Evidence Dimension | In vitro biological activity (indicative) |
|---|---|
| Target Compound Data | Exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to monocytes, based on patent claims [1]. |
| Comparator Or Baseline | NSC363998 (free base, CAS 159357-82-1), a structurally related derivative, suppresses rCGG90-induced neurotoxicity in a neurodegenerative model . |
| Quantified Difference | Not applicable. No direct, quantitative comparison is available in the public domain. |
| Conditions | Disparate assays: Cell differentiation assay (patent) vs. neurotoxicity model (NSC363998). |
Why This Matters
The absence of public comparator data means procurement decisions for this specific compound cannot currently be guided by quantitative differentiation and must rely on internal validation against chosen analogs.
- [1] Webisa. (n.d.). Patent claim for 1,5-bis(hydroxyamino)anthracene-9,10-dione: arresting proliferation and inducing differentiation. Derived from freshpatents.com. View Source
